molecular formula C20H22N4O5 B2458451 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1251543-84-6

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2458451
CAS RN: 1251543-84-6
M. Wt: 398.419
InChI Key: DGDXGDMFEHCFOG-UHFFFAOYSA-N
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Description

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields such as neuroscience, cancer research, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of compounds incorporating the 1,3,4-oxadiazole moiety, such as "1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea", is of significant interest in medicinal chemistry. Studies demonstrate methodologies to synthesize derivatives through successive transformations, highlighting their versatility for further chemical modifications. For instance, the Curtius rearrangement has been employed to synthesize sulfonamides and urea derivatives containing 5-(2,5-dimethylphenyl)isoxazole fragments, indicative of the chemical flexibility and the potential to create a wide range of bioactive molecules (Potkin, Petkevich, & Zalesskaya, 2009).

Biological Activities and Applications

The compound's derivatives demonstrate significant biological activities, including antimicrobial and anti-proliferative effects. Specifically, derivatives of 1,3,4-oxadiazole have been synthesized with noted inhibitory activities against pathogenic Gram-positive and Gram-negative bacteria, as well as potential anti-proliferative activities against various cancer cell lines. This suggests the compound's scaffold could be a promising candidate for developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

properties

IUPAC Name

1-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-11-6-7-12(2)14(8-11)18-23-24-20(29-18)22-19(25)21-13-9-15(26-3)17(28-5)16(10-13)27-4/h6-10H,1-5H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDXGDMFEHCFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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